tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate
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Overview
Description
tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is linked to a cyclohexyl group through an aminoethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is carried out in the presence of a base such as sodium azide, which facilitates the formation of the carbamate . The reaction conditions are generally mild, and the product is obtained in high yields.
Industrial Production Methods: In industrial settings, the production of tert-butyl carbamates often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate is widely used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the amine .
Biology: The compound is used in the synthesis of peptides and proteins, where it protects amino groups during the coupling reactions .
Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate involves the formation of a stable carbamate linkage that protects the amine group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be cleaved under acidic conditions, releasing the free amine . The molecular targets and pathways involved include the stabilization of the amine group and prevention of nucleophilic attacks .
Comparison with Similar Compounds
- tert-butyl N-[(2R)-2-aminopropyl]carbamate
- tert-butyl [2-(2-aminoethoxy)ethyl]carbamate
- tert-butyl N-(2-aminoethyl)carbamate
Comparison: tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate is unique due to its cyclohexyl group, which provides additional steric hindrance and stability compared to other similar compounds. This makes it particularly useful in reactions where selective protection of the amine group is crucial .
Properties
Molecular Formula |
C13H26N2O2 |
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Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3,(H,15,16)/t11-/m0/s1 |
InChI Key |
QDPJHDPETSIJBG-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C1CCCCC1)N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCCCC1)N |
Origin of Product |
United States |
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